6-Bromo-2-chloro-8-methoxyquinazoline is a synthetic compound belonging to the quinazoline class, characterized by its unique structure that includes bromine, chlorine, and methoxy functional groups. Its molecular formula is and it has a molecular weight of approximately 273.52 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its diverse biological activities and potential applications in drug development.
6-Bromo-2-chloro-8-methoxyquinazoline can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules. It is available for purchase through specialized chemical vendors.
The synthesis of 6-Bromo-2-chloro-8-methoxyquinazoline typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific reagents and catalysts to ensure selectivity and yield. For example, palladium catalysts may be employed in coupling reactions, while bases like potassium carbonate are common in nucleophilic substitutions. The use of solvents such as dimethylformamide is also prevalent to facilitate reactions.
The molecular structure of 6-Bromo-2-chloro-8-methoxyquinazoline consists of:
The compound features a total of 21 bonds, including 15 non-hydrogen bonds, contributing to its stability and reactivity.
6-Bromo-2-chloro-8-methoxyquinazoline undergoes several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate, highlighting the compound's versatility in synthetic chemistry.
The mechanism of action for 6-Bromo-2-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The precise targets depend on the context of its application, particularly in medicinal chemistry where it may exhibit anticancer or antimicrobial properties .
Relevant data regarding its safety includes hazard statements indicating potential health risks upon exposure, emphasizing the need for proper handling protocols.
6-Bromo-2-chloro-8-methoxyquinazoline has several notable applications:
Quinazoline derivatives have evolved into privileged scaffolds in medicinal chemistry since their initial identification as bioactive cores in the mid-20th century. Early breakthroughs emerged with folic acid antagonists targeting nucleotide biosynthesis, exemplified by the FDA approval of 5-deazapteridine-based antifolates in the 1950s for leukemia treatment [5]. The structural versatility of quinazoline enabled selective inhibition of dihydrofolate reductase (DHFR), validated by QSAR studies demonstrating that electron-withdrawing substituents at positions 2 and 6 enhance target binding affinity through optimized electronic and steric interactions [9]. By the 1990s, tyrosine kinase inhibitors (TKIs) featuring quinazoline cores revolutionized targeted cancer therapy. Drugs like gefitinib and erlotinib exploited the quinazoline pharmacophore’s capacity for high-affinity binding to the ATP site of epidermal growth factor receptor (EGFR) kinase, establishing a paradigm for kinase inhibitor design [10]. This progression underscores the scaffold’s adaptability: minor structural modifications yield distinct biological activities, enabling applications spanning antimicrobial, anticancer, and central nervous system therapeutics.
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Era | Representative Compound | Therapeutic Target | Clinical Impact |
---|---|---|---|
1950s-1960s | Methotrexate analogs | Dihydrofolate reductase (DHFR) | Pioneered chemotherapy for hematologic cancers |
1980s-1990s | Trimethoprim | Bacterial DHFR | Established as broad-spectrum antibiotic |
2000s-Present | Gefitinib/Erlotinib | EGFR tyrosine kinase | Validated targeted therapy for solid tumors |
Halogen and alkoxy substituents critically modulate the physicochemical and target-binding properties of quinazoline derivatives. Strategic halogenation—particularly at C6 and C2 positions—enhances electrophilicity, metabolic stability, and membrane permeability:
Table 2: Impact of Substituents on Quinazoline Properties
Substituent | Position | Key Effects | Example in 6-Bromo-2-chloro-8-methoxyquinazoline |
---|---|---|---|
Bromine | C6 | Enhances halogen bonding; increases molecular weight (273.51 g/mol) [1] | Enables cross-coupling reactions (Suzuki, Sonogashira) [6] |
Chlorine | C2 | Acts as synthetic handle; improves lipophilicity (cLogP ~2.8) [3] | Facilitates amination to yield kinase inhibitors [10] |
Methoxy | C8 | Balances hydrophobicity; influences electron density distribution | Reduces crystal lattice energy (mp 142–145°C) [4] |
The synergistic interplay of these groups is exemplified in 6-bromo-2-chloro-8-methoxyquinazoline (CAS 953039-14-0). Its molecular weight (273.51 g/mol) and halogen placement align with Lipinski’s rule parameters for drug-likeness, while the methoxy group counters excessive hydrophobicity—critical for in vivo bioavailability [1] [3]. Synthetic accessibility further underscores its utility: commercial suppliers offer quantities from 250mg ($160) to 5g ($1,215), supporting rapid analog synthesis [3].
Table 3: Commercial Availability and Pricing of 6-Bromo-2-chloro-8-methoxyquinazoline
Supplier | Catalog ID | Purity | Unit Size | Price (USD) | Stock Status |
---|---|---|---|---|---|
AChemBlock | C-2813 | 97% | 250 mg | $160 | In Stock (SF) |
AChemBlock | C-2813 | 97% | 1 g | $405 | In Stock (SF) |
AChemBlock | C-2813 | 97% | 5 g | $1,215 | In Stock (SF) |
BLD Pharm | N/A | >97% | 100 mg | Inquiry | Out of Stock |
Sinfoo Biotech | S054426 | >95% | Custom | Inquiry | Available |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2